7-[(3,4-difluorophenyl)methyl]-6-(methoxymethyl)-2-{5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl}-5H,6H-imidazo[1,2-a]pyrazin-8-one
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Overview
Description
The compound 7-[(3,4-difluorophenyl)methyl]-6-(methoxymethyl)-2-{5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl}-5H,6H-imidazo[1,2-a]pyrazin-8-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple functional groups and heterocyclic rings, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(3,4-difluorophenyl)methyl]-6-(methoxymethyl)-2-{5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl}-5H,6H-imidazo[1,2-a]pyrazin-8-one involves multiple steps, each requiring specific reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
7-[(3,4-difluorophenyl)methyl]-6-(methoxymethyl)-2-{5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl}-5H,6H-imidazo[1,2-a]pyrazin-8-one: can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, allowing for further modification of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .
Scientific Research Applications
7-[(3,4-difluorophenyl)methyl]-6-(methoxymethyl)-2-{5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl}-5H,6H-imidazo[1,2-a]pyrazin-8-one:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7-[(3,4-difluorophenyl)methyl]-6-(methoxymethyl)-2-{5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl}-5H,6H-imidazo[1,2-a]pyrazin-8-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-[(3,4-difluorophenyl)methyl]-6-(methoxymethyl)-2-{5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl}-5H,6H-imidazo[1,2-a]pyrazin-8-one include other imidazo[1,2-a]pyrazine derivatives and compounds with similar functional groups .
Uniqueness
What sets this compound apart is its unique combination of functional groups and heterocyclic rings, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C24H24F2N8O2 |
---|---|
Molecular Weight |
494.5 g/mol |
IUPAC Name |
7-[(3,4-difluorophenyl)methyl]-6-(methoxymethyl)-2-[5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-5,6-dihydroimidazo[1,2-a]pyrazin-8-one |
InChI |
InChI=1S/C24H24F2N8O2/c1-14-9-27-24(30-20-6-7-28-32(20)2)31-21(14)19-12-33-11-16(13-36-3)34(23(35)22(33)29-19)10-15-4-5-17(25)18(26)8-15/h4-9,12,16H,10-11,13H2,1-3H3,(H,27,30,31) |
InChI Key |
HVIGNZUDBVLTLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1C2=CN3CC(N(C(=O)C3=N2)CC4=CC(=C(C=C4)F)F)COC)NC5=CC=NN5C |
Origin of Product |
United States |
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